(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate
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Overview
Description
(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate is a chemical compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core with an oxo group at the 6-position and an ester linkage to 2-ethylhexanoate. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core. This can be achieved through a visible light-mediated synthesis, where (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers are used as starting materials. The reaction is carried out in the presence of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at room temperature, with blue light-emitting diodes (LEDs) as the light source .
Once the benzo[c]chromene core is synthesized, it is then esterified with 2-ethylhexanoic acid. This esterification reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the 2-ethylhexanoate group to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on phosphodiesterase II (PDE2) is achieved through binding to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides such as cAMP and cGMP. This leads to increased levels of these signaling molecules, which can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This compound, like (6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate, contains a chromene core and exhibits similar biological activities, including antioxidant and anticancer properties.
2,3-Dimethoxybenzamides: These compounds share structural similarities and are known for their antioxidant and antimicrobial activities.
Uniqueness
This compound stands out due to its unique ester linkage to 2-ethylhexanoate, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-ethylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-5-8-14(4-2)20(22)24-15-11-12-17-16-9-6-7-10-18(16)21(23)25-19(17)13-15/h6-7,9-14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEBQDXWXCHTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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